molecular formula C80H139N19O22 B12648348 Trichotoxin A40 CAS No. 65216-21-9

Trichotoxin A40

Cat. No.: B12648348
CAS No.: 65216-21-9
M. Wt: 1719.1 g/mol
InChI Key: NAMGSIXOXMZHEM-LVRWUTNGSA-N
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Description

Trichotoxin A40 is a peptaibol, a type of peptide antibiotic produced by certain species of the fungus Trichoderma. Peptaibols are known for their antimicrobial properties and are characterized by their high content of the non-proteinogenic amino acid α-aminoisobutyric acid. This compound, specifically, is an 18-residue peptaibol that was first identified from Trichoderma viride NRRL5242 . It has been studied for its ability to form voltage-dependent pores in lipid bilayer membranes, which is a key feature of its antimicrobial activity .

Chemical Reactions Analysis

Trichotoxin A40 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of alcohols or amines .

Comparison with Similar Compounds

Trichotoxin A40 is similar to other peptaibols such as Trichotoxin A50 and Trichobrachins. These compounds share a similar structure and mechanism of action, but they differ in their amino acid sequences and specific activities . Trichotoxin A50, for example, has a slightly different sequence and is produced by Trichoderma harzianum . Trichobrachins, on the other hand, are produced by Trichoderma longibrachiatum and have a longer peptide chain . The uniqueness of this compound lies in its specific sequence and its ability to form voltage-dependent pores in lipid bilayer membranes .

Conclusion

This compound is a fascinating compound with a wide range of applications in scientific research. Its unique structure and mechanism of action make it a valuable tool for studying the properties of peptaibols and developing new antimicrobial agents. As research continues, this compound may find even more uses in chemistry, biology, medicine, and industry.

Properties

CAS No.

65216-21-9

Molecular Formula

C80H139N19O22

Molecular Weight

1719.1 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[2-[[2-[(2-acetamido-2-methylpropanoyl)amino]acetyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-5-[[1-[[1-[[1-[[(2S)-1-[[1-[[1-[(2S)-2-[[(2S)-1-[[1-[[(2R)-1-[[(2S)-5-amino-1-[(1-hydroxy-3-methylbutan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C80H139N19O22/c1-29-80(28,69(120)87-46(32-34-52(81)102)56(107)85-50(40-100)43(6)7)98-68(119)77(22,23)94-58(109)48(37-41(2)3)84-60(111)51-31-30-36-99(51)70(121)79(26,27)97-66(117)75(18,19)91-55(106)44(8)83-62(113)74(16,17)95-67(118)78(24,25)96-65(116)76(20,21)92-57(108)47(33-35-54(104)105)86-64(115)73(14,15)93-59(110)49(38-42(4)5)88-63(114)72(12,13)90-53(103)39-82-61(112)71(10,11)89-45(9)101/h41-44,46-51,100H,29-40H2,1-28H3,(H2,81,102)(H,82,112)(H,83,113)(H,84,111)(H,85,107)(H,86,115)(H,87,120)(H,88,114)(H,89,101)(H,90,103)(H,91,106)(H,92,108)(H,93,110)(H,94,109)(H,95,118)(H,96,116)(H,97,117)(H,98,119)(H,104,105)/t44-,46-,47-,48-,49-,50?,51-,80+/m0/s1

InChI Key

NAMGSIXOXMZHEM-LVRWUTNGSA-N

Isomeric SMILES

CC[C@](C)(C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CO)C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C

Canonical SMILES

CCC(C)(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(C)C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)C

Origin of Product

United States

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